molecular formula C3H8N2O2S B2491239 [Dimethyl(oxo)-lambda6-sulfanylidene]urea CAS No. 1520-15-6

[Dimethyl(oxo)-lambda6-sulfanylidene]urea

Cat. No. B2491239
CAS RN: 1520-15-6
M. Wt: 136.17
InChI Key: RKHYGLCRVCMTPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [Dimethyl(oxo)-lambda^6-sulfanylidene]urea and its derivatives involves innovative approaches to overcome the limitations of traditional methods. Mizuno et al. (2006) developed a new synthetic method for urea derivatives under mild conditions, contrasting with conventional methods that require highly toxic reagents or severe conditions (Mizuno et al., 2006). This method employs dimethylformamide or dimethyl sulfoxide as a solvent, significantly accelerating the carbonylation of primary amines with sulfur under carbon monoxide to yield thiocarbamate salts, which are then oxidized to afford urea derivatives in good yields.

Molecular Structure Analysis

The molecular structure of urea derivatives, including [Dimethyl(oxo)-lambda^6-sulfanylidene]urea, reveals a fascinating geometry that influences its chemical behavior and interactions. For instance, the study by Zukerman-Schpector et al. (2009) on a dimethyl sulfoxide solvate of a disubstituted urea derivative shows an almost planar geometry, stabilized by intramolecular hydrogen bonds and forming supramolecular chains through additional hydrogen bonding (Zukerman-Schpector et al., 2009).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions that highlight their reactivity and potential applications in different fields. For example, the reaction of urea or thiourea with acetylacetone and hydrogen halide leads to the formation of pyrimido(thio)nium salts, characterized by their crystal structure and luminescent properties (Okuniewski et al., 2020). These compounds exhibit thermal decomposition at relatively high temperatures without melting, suggesting their stability under various conditions.

Scientific Research Applications

Crystal Structure and Properties

The study by Okuniewski, Rosiak, and Chojnacki (2020) explores the crystal structure and properties of 4,6-dimethyl-2-pyrimido(thio)nium salts, including compounds related to [Dimethyl(oxo)-lambda6-sulfanylidene]urea. These salts demonstrate diverse hydrogen bonding patterns, thermal decomposition without melting, and, in some cases, luminescent properties. The structural analysis provides insights into the formation of one-dimensional chains or ribbons stabilized by hydrogen bonds in these compounds (Okuniewski et al., 2020).

Molecular Interactions and Frameworks

Dey, Chutia, and Das (2012) discuss a tris(urea) receptor capable of capturing and fixing atmospheric CO2 as air-stable crystals, triggered by the presence of hydroxide- and fluoride-ion. This study highlights the potential of this compound derivatives for environmental applications, particularly in carbon capture and sequestration technologies (Dey, Chutia, & Das, 2012).

Synthesis and Chemical Reactions

Mizuno, Mihara, Iwai, Ito, and Ishino (2006) developed a new method for synthesizing urea derivatives under mild conditions, contrasting with conventional methods that require toxic reagents or severe conditions. This method utilizes dimethylformamide or dimethyl sulfoxide as solvents, offering a safer and more practical approach to urea synthesis, which could be applied to the synthesis of this compound derivatives (Mizuno et al., 2006).

Photocatalytic Applications

Bakardjieva and Murafa (2008) investigated Zr 4+ doped anatase with high specific surface area, prepared through the homogeneous hydrolysis of titanium oxo-sulphate and zirconium oxo-sulphate with urea. This work demonstrates the photocatalytic degradation of pollutants and warfare agents, showcasing the environmental cleanup potential of materials synthesized using urea and its derivatives (Bakardjieva & Murafa, 2008).

Mechanism of Action

Target of Action

It is known that urea derivatives can interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

Urea derivatives typically interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and activity of the target molecules, potentially altering their function.

Biochemical Pathways

Urea derivatives can potentially affect a wide range of biochemical pathways due to their ability to interact with various biological targets . The downstream effects would depend on the specific targets and pathways involved.

Pharmacokinetics

Urea derivatives are generally well-absorbed and can be distributed throughout the body . The metabolism and excretion of these compounds would depend on their specific chemical structure.

Result of Action

Based on the general properties of urea derivatives, it can be speculated that this compound may alter the function of its target molecules, leading to changes in cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [Dimethyl(oxo)-lambda6-sulfanylidene]urea. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with target molecules . .

properties

IUPAC Name

[dimethyl(oxo)-λ6-sulfanylidene]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2S/c1-8(2,7)5-3(4)6/h1-2H3,(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHYGLCRVCMTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC(=O)N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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